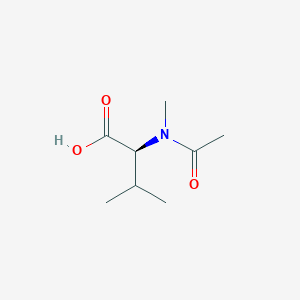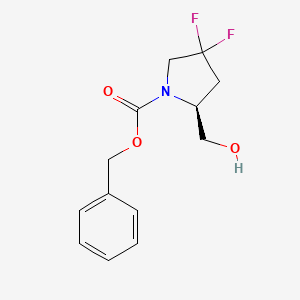
Benzyl (S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a synthetic compound with a unique structure that includes a pyrrolidine ring substituted with difluoro and hydroxymethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and 4,4-difluoropyrrolidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine group.
Coupling Reaction: The deprotonated amine is then coupled with a suitable carboxylate derivative, such as benzyl chloroformate, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylate group.
Reduction: The difluoro groups can be reduced under specific conditions to form a non-fluorinated pyrrolidine derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzyl (2S)-4,4-difluoro-2-carboxylate pyrrolidine-1-carboxylate.
Reduction: Formation of benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate.
Substitution: Formation of various substituted benzyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylates.
Wissenschaftliche Forschungsanwendungen
Benzyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of benzyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The difluoro groups can enhance the compound’s binding affinity to enzymes or receptors, while the hydroxymethyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl (2S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates
Uniqueness
Benzyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of difluoro groups, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. The difluoro substitution can enhance the compound’s stability, lipophilicity, and binding affinity to target proteins, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H15F2NO3 |
|---|---|
Molekulargewicht |
271.26 g/mol |
IUPAC-Name |
benzyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H15F2NO3/c14-13(15)6-11(7-17)16(9-13)12(18)19-8-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2/t11-/m0/s1 |
InChI-Schlüssel |
YQMBOEZEGTXNTQ-NSHDSACASA-N |
Isomerische SMILES |
C1[C@H](N(CC1(F)F)C(=O)OCC2=CC=CC=C2)CO |
Kanonische SMILES |
C1C(N(CC1(F)F)C(=O)OCC2=CC=CC=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Triethylamine 3-((Z)-5-chloro-2-(((E)-3-((5-chloro-3-(3-sulfonatopropyl)benzo[d]thiazol-3-ium-2-yl)methylene)-2,5,5-trimethylcyclohex-1-en-1-yl)methylene)benzo](/img/structure/B13497169.png)
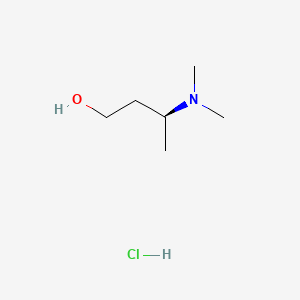
![2-{Bicyclo[2.1.1]hexan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13497178.png)
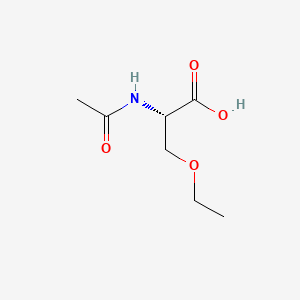
![3-[(3-Bromophenyl)sulfanyl]benzonitrile](/img/structure/B13497182.png)
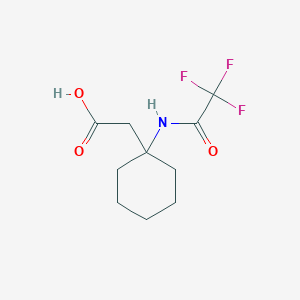
![[(3-Methoxyazetidin-3-yl)methyl]dimethylamine dihydrochloride](/img/structure/B13497195.png)

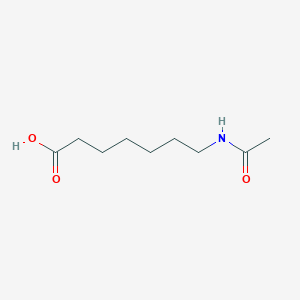

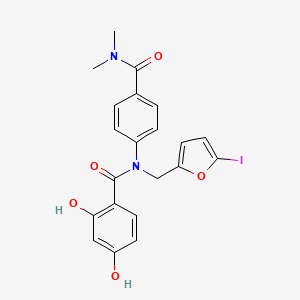
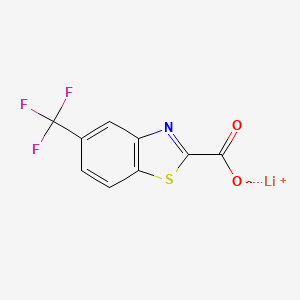
![3-fluoro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B13497242.png)
